molecular formula C8H3F2NO B12842884 4-cyano-2-fluoro-benzoyl Fluoride CAS No. 345903-02-8

4-cyano-2-fluoro-benzoyl Fluoride

Cat. No.: B12842884
CAS No.: 345903-02-8
M. Wt: 167.11 g/mol
InChI Key: XPUZBRNQOPRWQM-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-benzoyl Fluoride is an organic compound with the molecular formula C8H4FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 4-position and a fluorine atom (–F) at the 2-position, along with a benzoyl fluoride group (–COF)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-benzoyl Fluoride can be achieved through several methods. One common approach involves the fluorination of 4-cyano-benzoic acid derivatives. . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. Electrochemical fluorination is one such method, where the compound is subjected to electrolysis in the presence of hydrogen fluoride (HF) and a suitable electrode material . This method allows for the efficient and selective introduction of fluorine atoms into the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-fluoro-benzoyl Fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted benzoic acid derivatives.

    Reduction: Products include amines and carboxylic acids.

    Coupling: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Cyano-2-fluoro-benzoyl Fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-benzoyl Fluoride involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The benzoyl fluoride group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-fluorobenzoic acid
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile
  • 4-Cyanobenzoic acid
  • 4-Cyanobenzoyl chloride
  • 2,4-Difluorobenzonitrile

Uniqueness

4-Cyano-2-fluoro-benzoyl Fluoride is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which imparts distinct chemical properties.

Properties

CAS No.

345903-02-8

Molecular Formula

C8H3F2NO

Molecular Weight

167.11 g/mol

IUPAC Name

4-cyano-2-fluorobenzoyl fluoride

InChI

InChI=1S/C8H3F2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H

InChI Key

XPUZBRNQOPRWQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)F

Origin of Product

United States

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